Copper hexafluorosilicate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper hexafluorosilicate hydrate is a useful research compound. Its molecular formula is CuF6Si and its molecular weight is 205.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thin-Layer Chromatography and Metal Detection

- Copper(II) ions, along with other metals, can be detected using thin-layer chromatography on silica gel. This method is useful for determining copper and cobalt in alloys (Hussain, Bansal, Puri, & Satake, 1985).

Nanoprobe Development for Intracellular Imaging

- Dual-emission ratiometric fluorescent nanoprobe has been developed for sensitive identification of copper(II) ions. This involves hybridizing quantum dots and carbon dots on silica microspheres for improved stability and decreased cytotoxicity, crucial for tracing copper ions in HeLa cells (Zou et al., 2016).

Adsorbents for Copper Detection

- Functionalized silica gel adsorbents have been created for copper detection in foods and water. These adsorbents show selectivity in extracting Cu2+ ions, providing a sensitive and efficient method for copper determination (Zhan et al., 2019).

Ultrathin Silicate Films in Technology

- Ultrathin silicate films on metal surfaces have potential applications in microelectronics, catalysis, and photonics. These films, known as “silicatene”, are crucial for the miniaturization of electronic devices and understanding of glass transitions at the atomic level (Li, Tissot, Shaikhutdinov, & Freund, 2017).

Removal of Copper from Water

- Amino-functionalized silica materials have been synthesized for removing copper (II) ions from water, demonstrating a good copper absorption capacity. This is significant for environmental remediation and water purification efforts (Quang et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Copper silicofluoride, like other copper compounds, primarily targets enzymes in biological systems. Copper is a vital element required for cellular growth and development . It is known to readily cycle between the +1 and +2 oxidation state in biological systems . The mechanism of action of copper complexes is typically based on their redox activity and induction of reactive oxygen species (ROS), leading to oxidative stress .

Mode of Action

Copper silicofluoride interacts with its targets through redox reactions . Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents .

Biochemical Pathways

Copper silicofluoride affects several biochemical pathways. Copper ions are incorporated into cells via a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . Disruptions to normal copper homeostasis may cause or aggravate certain diseases .

Pharmacokinetics

The pharmacokinetics of copper silicofluoride, like other copper compounds, involves absorption, distribution, metabolism, and excretion (ADME). In silico evaluation of ADME properties helps predict drug behavior in vivo by combining pharmacokinetic processes into one model . The most important physicochemical properties related to ADME processes are logP and logD, as well as solubility and pKa .

Result of Action

The molecular and cellular effects of copper silicofluoride’s action are primarily due to its ability to induce oxidative stress. This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins .

Action Environment

Environmental factors can influence the action of copper silicofluoride. For instance, the chemical speciation, soil chemistry, and climate are factors influencing the fluoride release from soils . Below pH 6, in acidic soils, fluoride forms complexes with Fe and Al in the soil, and the adsorption is significantly high in low pHs (below pH 4.0) and decreases above pH 6.5 . Therefore, the environmental pH can significantly affect the bioavailability and toxicity of copper silicofluoride.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Silicate(2-), hexafluoro-, copper(2+) (1:1) involves the reaction between hexafluorosilicic acid and copper(II) oxide.", "Starting Materials": [ { "Name": "Hexafluorosilicic acid", "Formula": "H2SiF6", "Amount": "1 mol" }, { "Name": "Copper(II) oxide", "Formula": "CuO", "Amount": "1 mol" } ], "Reaction": [ { "Step": "Dissolve 1 mol of hexafluorosilicic acid in water to form a solution." }, { "Step": "Add 1 mol of copper(II) oxide to the solution and stir." }, { "Step": "Heat the mixture to a temperature of 80-100°C and stir for 1-2 hours." }, { "Step": "Cool the mixture and filter off the precipitate." }, { "Step": "Wash the precipitate with water and dry it in a desiccator." }, { "Step": "The resulting compound is Silicate(2-), hexafluoro-, copper(2+) (1:1)." } ] } | |

CAS No. |

12062-24-7 |

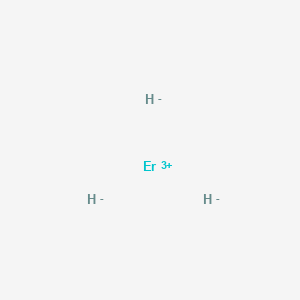

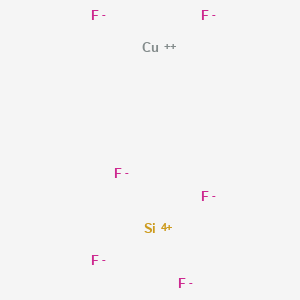

Molecular Formula |

CuF6Si |

Molecular Weight |

205.62 g/mol |

IUPAC Name |

copper;hexafluorosilicon(2-) |

InChI |

InChI=1S/Cu.F6Si/c;1-7(2,3,4,5)6/q+2;-2 |

InChI Key |

ZCFYKWAXGQHQIJ-UHFFFAOYSA-N |

SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Cu+2] |

| 12062-24-7 | |

Origin of Product |

United States |

Q1: What is the role of copper silicofluoride in concrete applications?

A1: Copper silicofluoride, alongside other fluosilicates, acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds and incorporated into concrete mixtures containing either polymer emulsions for membrane curing [] or polycarboxylic acid-based superplasticizers. [] While the exact mechanism is not detailed in the abstracts, these compounds likely react with calcium hydroxide in the concrete, forming insoluble calcium silicate hydrate and calcium fluoride. These products contribute to a denser concrete matrix, improving its resistance to water penetration.

Q2: Are there any advantages to using copper silicofluoride over other fluosilicates?

A2: The provided abstracts do not offer a direct comparison between the effectiveness of copper silicofluoride and other fluosilicates like zinc fluosilicate or magnesium silicofluoride. Both research papers list copper silicofluoride as one potential option among a group of suitable fluosilicates. [, ] Further research focusing on comparative studies would be needed to determine if copper silicofluoride offers any specific advantages in terms of water-tightness enhancement, cost-effectiveness, or other performance factors.

Q3: How does the presence of copper silicofluoride impact the workability of concrete?

A3: While not directly addressed in the provided abstracts, the inclusion of copper silicofluoride is likely to impact the workability of concrete. The abstracts mention the use of superplasticizers, specifically polycarboxylic acid-based polymers, alongside copper silicofluoride. [] Superplasticizers are commonly used in concrete to improve workability without increasing water content. This suggests that copper silicofluoride, along with other additives like silicates, might reduce the workability of the mixture, necessitating the use of superplasticizers to counteract this effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B85182.png)